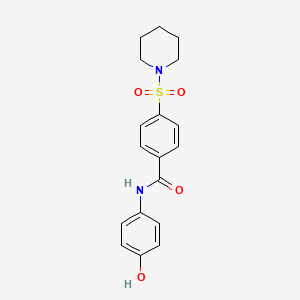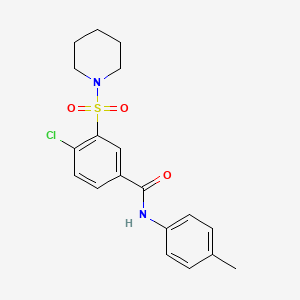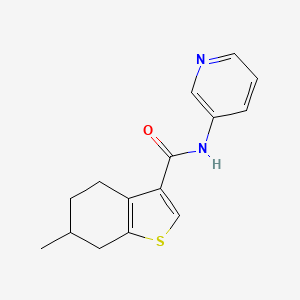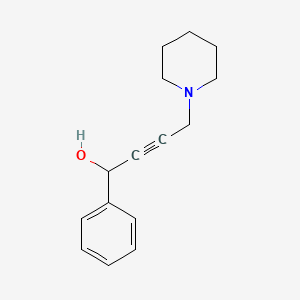![molecular formula C21H17ClO6S B5213002 benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)
benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBCO-OSu and is widely used in bioconjugation reactions.
Mechanism of Action
The mechanism of action of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate involves the reaction between the compound and the amine groups of various biomolecules. This reaction results in the formation of a stable covalent bond between the two molecules, which enhances their stability and activity. This reaction is widely used in the development of new biomaterials and drug delivery systems.
Biochemical and Physiological Effects:
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has minimal biochemical and physiological effects on the body. This compound is not toxic and does not cause any adverse effects on the human body. However, the use of this compound in bioconjugation reactions may alter the activity and stability of the attached biomolecules.
Advantages and Limitations for Lab Experiments
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has several advantages in lab experiments. This compound is easy to synthesize, has high purity, and is stable under various conditions. However, the use of this compound in bioconjugation reactions requires careful optimization of reaction conditions, such as pH, temperature, and reaction time.
Future Directions
The future directions for the use of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate in scientific research are vast. One of the most significant areas of research is the development of new drug delivery systems and diagnostic tools. The use of this compound in bioconjugation reactions can enhance the stability and activity of various biomolecules, which can improve the efficacy and specificity of drugs and diagnostic tools. Another area of research is the development of new biomaterials with enhanced properties, such as biocompatibility, mechanical strength, and surface properties.
Conclusion:
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate is a chemical compound that has significant potential in various fields of scientific research. This compound is widely used in bioconjugation reactions and has several advantages, such as easy synthesis, high purity, and stability. The future directions for the use of this compound in scientific research are vast, and it is expected to play a significant role in the development of new drug delivery systems, diagnostic tools, and biomaterials.
Synthesis Methods
The synthesis of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate involves the reaction between 4-hydroxybenzoic acid and 4-[(5-chloro-2-methoxyphenyl)sulfonyl]benzoic acid with the use of benzyl chloroformate as a coupling reagent. This reaction results in the formation of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate as a white solid with a purity of over 95%.
Scientific Research Applications
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. One of the most significant applications of this compound is in bioconjugation reactions. This compound is used to attach various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules, such as nanoparticles, drugs, and surfaces. This process is essential in the development of new drug delivery systems and diagnostic tools.
properties
IUPAC Name |
benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6S/c1-26-19-12-9-17(22)13-20(19)29(24,25)28-18-10-7-16(8-11-18)21(23)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCNRNAAZTRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)
